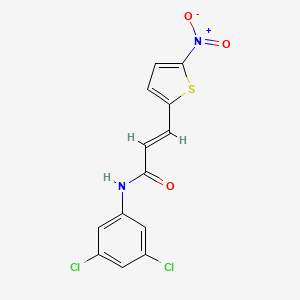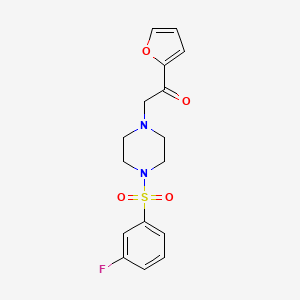![molecular formula C21H16N4O3S B2795557 N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide CAS No. 895008-10-3](/img/structure/B2795557.png)
N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The resulting intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as IR spectroscopy, 1H and 13C NMR, and mass spectrometry . These techniques provide information about the types of bonds and functional groups present in the molecule, as well as the relative positions of atoms within the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and substitutions . These reactions are typically carried out under controlled conditions to ensure the correct products are formed.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using techniques such as melting point determination and elemental analysis . These properties can provide important information about the compound’s stability, reactivity, and suitability for use in various applications.Applications De Recherche Scientifique
Anti-Inflammatory Properties
Specific Scientific Field
Medicinal Chemistry and Drug Development
Summary of the Application
The compound has been investigated for its anti-inflammatory properties. Inflammation is a complex immune response that occurs in vascular tissues as a defense mechanism against pathogens, toxins, and damaged cells. Researchers explore novel compounds to inhibit inflammation and potentially treat related diseases.
Experimental Procedures
Results
- Molecular docking studies supported the binding of these potent compounds to their protein receptors .
Antimicrobial Activity (Potential)
Specific Scientific Field
Microbiology and Infectious Diseases
Summary of the Application
Researchers explore the compound’s potential as an antimicrobial agent. Thiazole derivatives have shown promise in inhibiting microbial growth.
Experimental Procedures
Results
- Pending further research, the compound may exhibit antimicrobial activity similar to other thiazole derivatives .
Complexation Studies
Specific Scientific Field
Chemistry and Biochemistry
Summary of the Application
Researchers investigate the complexation of the compound with peptides or other drugs. Complexation can impact drug delivery and bioavailability.
Experimental Procedures
Results
Antioxidant Properties (Hypothetical)
Specific Scientific Field
Biochemistry and Oxidative Stress Research
Summary of the Application
Given the compound’s structural features, researchers might explore its antioxidant potential.
Experimental Procedures
Results
Orientations Futures
Future research could involve further optimization of the chemical structure to enhance the medicinal properties of these compounds. This could involve the introduction of different functional groups or substituents, or the use of different coupling partners in the synthesis . Additionally, more in-depth studies could be carried out to better understand the mechanism of action of these compounds and to assess their safety and efficacy in preclinical and clinical trials.
Propriétés
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3S/c1-14-8-9-17-19(11-14)29-21(23-17)24(13-15-5-4-10-22-12-15)20(26)16-6-2-3-7-18(16)25(27)28/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEALNMDWOXUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

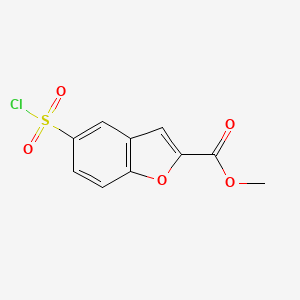
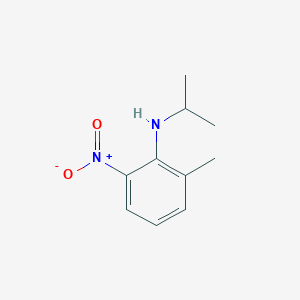
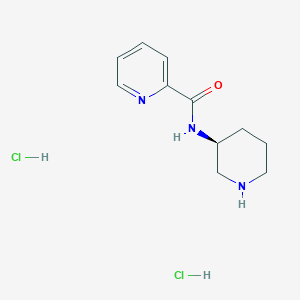
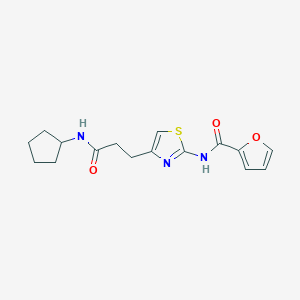
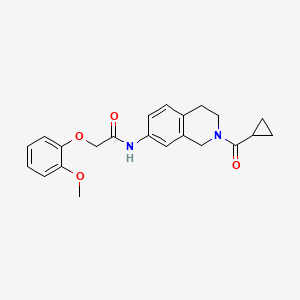
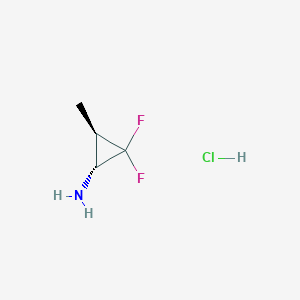
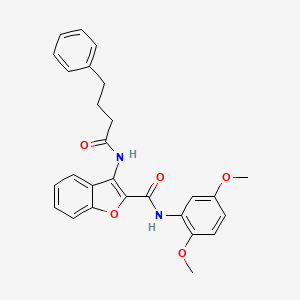
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2795486.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2795487.png)
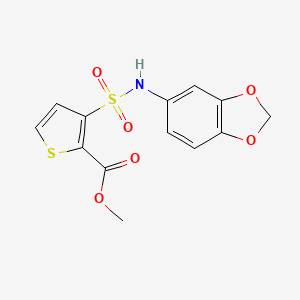
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)
